An In-Depth Technical Guide to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
An In-Depth Technical Guide to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and application. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.
Core Compound Identification and Properties
Chemical Identity:
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Systematic Name: tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
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CAS Number: 1392804-89-5[1]
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Molecular Formula: C₁₀H₁₉NO₃[1]
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Molecular Weight: 201.26 g/mol [1]
Physicochemical Properties:
A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and biological assays.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Boiling Point (Predicted) | 282.0 ± 29.0 °C | [1] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
The Strategic Importance in Drug Discovery: The "Why"
The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly popular scaffold in drug design. Unlike more flexible aliphatic chains or flat aromatic rings, the puckered conformation of cyclobutane can orient substituents in well-defined spatial arrangements. This allows for precise interactions with biological targets, often leading to improved potency and selectivity.
The subject of this guide, tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, is a valuable intermediate precisely because it combines this desirable cyclobutane core with strategically placed functional groups:
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The trans-3-hydroxy group: Provides a key point for further chemical modification or for hydrogen bonding interactions with a target protein. Its trans stereochemistry offers a distinct vector for molecular growth compared to its cis counterpart.
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The N-methylcarbamate group: The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking a secondary amine for subsequent reactions. The N-methyl group can influence the compound's conformational preferences and metabolic stability.
This combination of features makes it a versatile building block for creating diverse chemical libraries and for the synthesis of complex drug candidates.
Synthesis and Purification: A Validated Protocol
The synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate can be approached through various synthetic routes. Below is a detailed, self-validating protocol that emphasizes not just the "how" but the "why" behind each step, ensuring reproducibility and a high-quality product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate.
Experimental Protocol:
Materials:
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trans-3-(tert-butoxycarbonylamino)cyclobutanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Hexanes
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trans-3-(tert-butoxycarbonylamino)cyclobutanol (1 equivalent).
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Solvent Addition: Add anhydrous THF to dissolve the starting material completely.
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Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Causality: The sodium hydride, a strong base, deprotonates the carbamate nitrogen, forming a sodium salt that is a more potent nucleophile for the subsequent methylation step.
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Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The nucleophilic nitrogen attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, forming the N-methylated product.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Causality: The ammonium chloride neutralizes any unreacted sodium hydride and protonates any remaining alkoxide species.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate.
Characterization and Data Interpretation
Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data.
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the N-methyl protons (singlet, ~2.8 ppm, 3H), the cyclobutyl methine proton adjacent to the hydroxyl group (multiplet, ~4.1 ppm, 1H), the cyclobutyl methine proton adjacent to the nitrogen (multiplet, ~4.3 ppm, 1H), and the cyclobutyl methylene protons (multiplets, ~2.0-2.5 ppm, 4H). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~34 ppm), the cyclobutyl methine carbon bearing the hydroxyl group (~68 ppm), the cyclobutyl methine carbon bearing the nitrogen (~55 ppm), and the cyclobutyl methylene carbons (~35 ppm). The carbonyl carbon of the carbamate will appear at ~155 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680 cm⁻¹ due to the C=O stretch of the carbamate. C-H stretching vibrations will be observed around 2900-3000 cm⁻¹. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ at m/z = 202.14. |
Applications in Drug Development: A Case Study
The utility of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is best illustrated through its incorporation into advanced drug candidates. While specific proprietary details are often confidential, the scientific literature and patent landscape provide valuable insights.
Diagram of a Potential Application Pathway:
Caption: A generalized workflow for utilizing the title compound in drug synthesis.
One notable application of a closely related analog, tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, is in the synthesis of investigational androgen receptor degraders. This highlights the role of such cyclobutane derivatives in developing novel therapeutics. The unique stereochemistry and functionality of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate make it a prime candidate for similar applications where precise three-dimensional orientation of substituents is critical for biological activity.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is crucial. The following safety information is based on data for structurally related compounds and should be followed diligently.
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Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF ON SKIN: Wash with plenty of soap and water.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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Store in a well-ventilated place. Keep container tightly closed.
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Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and versatile functional groups provides a powerful tool for the synthesis of novel and effective therapeutics. This guide has aimed to provide not only the practical information needed to work with this compound but also a deeper appreciation for its strategic importance in the ongoing quest for new medicines.
References
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LookChem. tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate.[Link]
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Organic Syntheses. Organic Syntheses Procedure.[Link]
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PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate.[Link]
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PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.[Link]
(Note: An illustrative image of the chemical structure would be placed here.)
